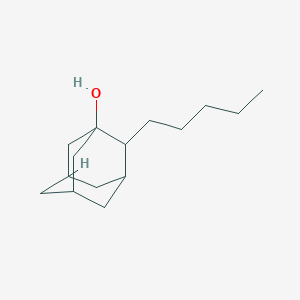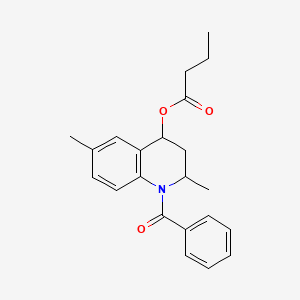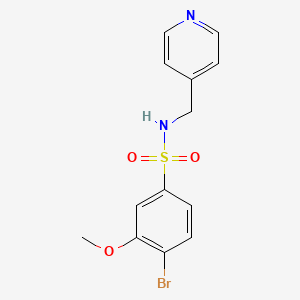
2-pentyl-1-adamantanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pentyl-1-adamantanol is a synthetic compound that belongs to the adamantane family. It is an analog of amantadine, an antiviral drug used to treat influenza A. 2-pentyl-1-adamantanol has been found to have various biological activities and has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-pentyl-1-adamantanol is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, similar to amantadine. It may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-pentyl-1-adamantanol has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release and reduce dopamine reuptake in the brain, which could contribute to its antiparkinsonian effects. It has also been found to have antioxidant properties, which could protect against oxidative stress-induced damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-pentyl-1-adamantanol in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide margin of safety. However, one limitation is that it is not very water-soluble, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-pentyl-1-adamantanol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been suggested that it could be used as a tool to study the dopamine system in the brain. Additionally, further research could be done to investigate its potential applications in other areas, such as antiviral therapy and cancer treatment.
In conclusion, 2-pentyl-1-adamantanol is a synthetic compound that has been studied extensively for its potential applications in scientific research. It has various biological activities and has been found to have low toxicity and a high therapeutic index. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
2-pentyl-1-adamantanol can be synthesized through a multistep process starting with the reaction of 1-adamantanecarboxylic acid with pentylmagnesium bromide to form 1-pentyladamantane. This intermediate is then reacted with lithium aluminum hydride to form 2-pentyladamantane, which is finally oxidized with chromic acid to yield 2-pentyl-1-adamantanol.
Aplicaciones Científicas De Investigación
2-pentyl-1-adamantanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have various biological activities, including antiviral, antiparkinsonian, and neuroprotective effects.
Propiedades
IUPAC Name |
2-pentyladamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-14-13-7-11-6-12(8-13)10-15(14,16)9-11/h11-14,16H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGSXORDNAXYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C2CC3CC(C2)CC1(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyladamantan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
malonate](/img/structure/B5204822.png)

![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)